molecular formula C15H28N2O2 B12990166 tert-Butyl 8-(ethylamino)-5-azaspiro[3.5]nonane-5-carboxylate

tert-Butyl 8-(ethylamino)-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B12990166
M. Wt: 268.39 g/mol
InChI Key: UWBREOVSWJPIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-(ethylamino)-5-azaspiro[35]nonane-5-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

The synthesis of tert-Butyl 8-(ethylamino)-5-azaspiro[3.5]nonane-5-carboxylate involves several steps, typically starting with the preparation of the spirocyclic core. The synthetic route often includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.

    Introduction of Functional Groups: Functional groups such as the tert-butyl ester and ethylamino groups are introduced through various chemical reactions, including alkylation and amination.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficiency of the synthesis.

Chemical Reactions Analysis

tert-Butyl 8-(ethylamino)-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 8-(ethylamino)-5-azaspiro[3

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound has been investigated for its potential as a ligand in biological assays, where it can interact with specific proteins or enzymes.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 8-(ethylamino)-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-5-16-12-7-10-17(13(18)19-14(2,3)4)15(11-12)8-6-9-15/h12,16H,5-11H2,1-4H3

InChI Key

UWBREOVSWJPIDR-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCN(C2(C1)CCC2)C(=O)OC(C)(C)C

Origin of Product

United States

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